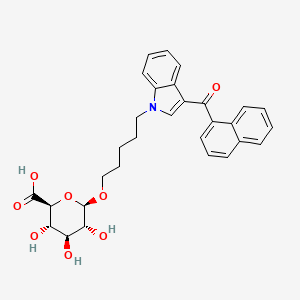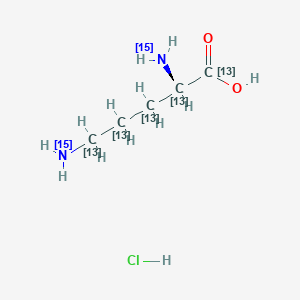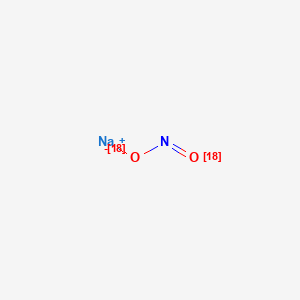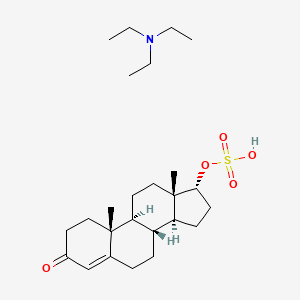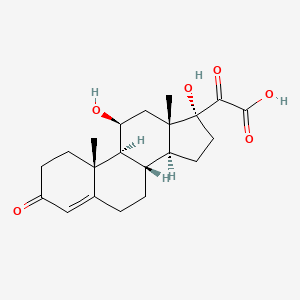
S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine” is a complex compound that involves several functional groups and chemical structures. The “Dimethoxytrityl” (often abbreviated as DMT) is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . The “2-Cyanoethyl” part refers to a cyanoethyl group, which is a functional group used in organic chemistry .
Synthesis Analysis
The synthesis of such compounds often involves solid-phase phosphoramidite chemistry, a method developed in the 1970s and 1980s. This method is robust, efficient, and routinely used in commercial settings to produce large quantities of synthetic DNA and RNA . The synthesis process involves a cycle of deprotection, coupling, capping, and oxidation steps .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The “Dimethoxytrityl” part is usually bound to a molecule but can exist as a stable cation in solution . The “2-Cyanoethyl” part refers to a cyanoethyl group, which is a functional group used in organic chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and involve multiple steps. The phosphoramidite synthesis cycle involves deprotection of the 5’-hydroxyl group of the nucleoside attached to the solid support, followed by the coupling step, addition of the phosphoramidite of the next nucleoside in the sequence along with an activator .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the “Dimethoxytrityl” part can exist as a stable cation in solution .Wirkmechanismus
The mechanism of action of this compound in biological systems would depend on its specific use. The “Dimethoxytrityl” (DMT) group is often used as a protecting group in oligonucleotide synthesis, protecting the 5’-hydroxy group in nucleosides . The “2-Cyanoethyl” group is a functional group used in organic chemistry .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of oligonucleotide synthesis could involve the development of more efficient and robust methods for the synthesis of complex compounds like “S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine”. This could potentially involve advancements in solid-phase phosphoramidite chemistry, which is currently the gold standard method for DNA synthesis .
Eigenschaften
IUPAC Name |
3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O6S/c1-23-21-37(33(39)36-32(23)44-19-7-18-35)31-20-29(38)30(43-31)22-42-34(24-8-5-4-6-9-24,25-10-14-27(40-2)15-11-25)26-12-16-28(41-3)17-13-26/h4-6,8-17,21,29-31,38H,7,19-20,22H2,1-3H3/t29-,30+,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJUWSYOFPVIF-OJDZSJEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1SCCC#N)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S4-(2-Cyanoethyl)-5/'-O-(dimethoxytrityl)-4-thiothymidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

